2-(2-Aminophenyl)benzoic acid
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Overview
Description
2-(2-Aminophenyl)benzoic acid is an organic compound with the molecular formula C13H11NO2 It is a derivative of benzoic acid, where an amino group is attached to the ortho position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminophenyl)benzoic acid can be achieved through several methods. One common approach involves the base-promoted aerobic cascade reaction. This method allows for the regiospecific synthesis of the compound with a broad substrate scope in an atom-economical manner . Another method involves the solid-phase synthesis, which is efficient and yields high chiral purity .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminophenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amines and other reduced forms.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
2-(2-Aminophenyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its role in biosynthesis pathways.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Aminophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound’s structure allows it to participate in hydrogen bonding and other interactions that stabilize its binding to the target.
Comparison with Similar Compounds
Similar Compounds
Para-Aminobenzoic Acid (PABA): Known for its role in the synthesis of folic acid and its use as a sunscreen agent.
2-Aminobenzophenone: Used in the synthesis of various organic compounds and as an intermediate in pharmaceutical production.
Uniqueness
2-(2-Aminophenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ortho-substituted amino group allows for unique interactions and reactivity compared to para-substituted analogs like PABA.
Properties
CAS No. |
62938-98-1 |
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Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
2-(2-aminophenyl)benzoic acid |
InChI |
InChI=1S/C13H11NO2/c14-12-8-4-3-6-10(12)9-5-1-2-7-11(9)13(15)16/h1-8H,14H2,(H,15,16) |
InChI Key |
MPXGYUHMYYDRPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2N)C(=O)O |
Origin of Product |
United States |
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